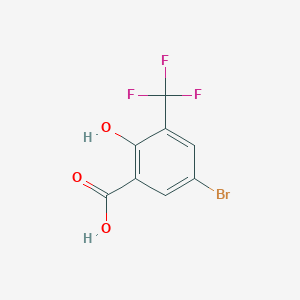

Ácido 5-bromo-2-hidroxi-3-(trifluorometil)benzoico

Descripción general

Descripción

5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid, or 5-Bromo-2-hydroxybenzoic acid (5-Br-2-HB), is a naturally occurring compound found in many species of plants and animals. It is a derivative of benzoic acid, containing an additional bromo substituent and a trifluoromethyl group. 5-Br-2-HB has a wide range of applications in scientific research, including as a reagent in organic synthesis, as a probe for the study of enzyme-catalyzed reactions, and as a biochemical and physiological modulator of cell signaling pathways.

Aplicaciones Científicas De Investigación

Desarrollo de fármacos farmacéuticos

El grupo trifluorometilo en compuestos como el ácido 5-bromo-2-hidroxi-3-(trifluorometil)benzoico a menudo se asocia con una gama de actividades farmacológicas. Este compuesto podría usarse como precursor en la síntesis de medicamentos aprobados por la FDA, particularmente aquellos donde el grupo trifluorometilo actúa como un farmacóforo . Su papel en el desarrollo de medicamentos es crucial debido a su potencial para mejorar la actividad biológica y la estabilidad metabólica de los productos farmacéuticos.

Síntesis orgánica

En química orgánica, este compuesto puede servir como bloque de construcción para moléculas complejas. Su posición bencílica es reactiva, lo que permite diversas sustituciones y transformaciones de grupos funcionales que son esenciales en la síntesis de compuestos orgánicos más complejos .

Mecanismo De Acción

Target of Action

The primary target of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid is the membrane fusion between the virus and the endosome of the host cells . This process is crucial for the entry of certain viruses into host cells.

Mode of Action

The compound interacts with its targets by inhibiting the membrane fusion process . This inhibition prevents the virus from entering the host cell, thereby blocking the infection process.

Biochemical Pathways

It’s known that the compound interferes with the viral entry process, which is a critical step in the viral replication cycle .

Pharmacokinetics

The solubility of similar compounds in dense carbon dioxide has been evaluated, which could provide insights into its bioavailability .

Result of Action

The primary result of the compound’s action is the inhibition of viral entry into host cells. By blocking this critical step in the viral life cycle, the compound can effectively prevent the virus from replicating and spreading .

Action Environment

The efficacy and stability of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid can be influenced by various environmental factors. For instance, the presence of dense carbon dioxide can affect the solubility of the compound, which in turn can impact its bioavailability .

Análisis Bioquímico

Biochemical Properties

5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid plays a crucial role in biochemical reactions, particularly in enzyme inhibition studies. This compound interacts with several enzymes, including cytochrome P450 enzymes, which are involved in drug metabolism. The interaction between 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid and these enzymes often results in the inhibition of enzymatic activity, providing insights into enzyme function and potential therapeutic applications .

Cellular Effects

The effects of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid on various cell types and cellular processes are profound. This compound influences cell signaling pathways, particularly those involving reactive oxygen species (ROS) and oxidative stress. By modulating ROS levels, 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid can affect gene expression and cellular metabolism, leading to changes in cell function and viability .

Molecular Mechanism

At the molecular level, 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid exerts its effects through several mechanisms. It binds to specific biomolecules, including proteins and nucleic acids, altering their structure and function. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in enzymatic activity and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid can change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light. Over time, 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid may degrade, leading to changes in its biochemical activity. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid vary with different dosages in animal models. At low doses, this compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Toxic or adverse effects, such as organ toxicity and oxidative stress, have been observed at high doses, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and clearance from the body. This compound can affect metabolic flux and alter metabolite levels, providing insights into its pharmacokinetics and potential therapeutic applications .

Transport and Distribution

Within cells and tissues, 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, which facilitate its movement across cellular membranes and its accumulation in specific tissues. The localization and accumulation of this compound can influence its biochemical activity and therapeutic potential .

Subcellular Localization

The subcellular localization of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall biochemical activity .

Propiedades

IUPAC Name |

5-bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O3/c9-3-1-4(7(14)15)6(13)5(2-3)8(10,11)12/h1-2,13H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXZMPNQNKZGQAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)O)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801231355 | |

| Record name | 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801231355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251300-31-9 | |

| Record name | 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=251300-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801231355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Bromo-6-methylimidazo[1,2-a]pyridine](/img/structure/B1283598.png)